Aldumastat

Description

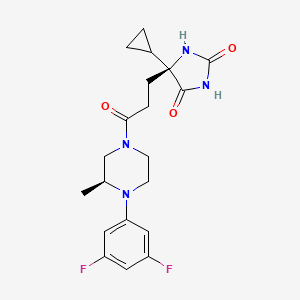

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N4O3/c1-12-11-25(6-7-26(12)16-9-14(21)8-15(22)10-16)17(27)4-5-20(13-2-3-13)18(28)23-19(29)24-20/h8-10,12-13H,2-7,11H2,1H3,(H2,23,24,28,29)/t12-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLVKUWQFZQPPS-YUNKPMOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=CC(=CC(=C2)F)F)C(=O)CCC3(C(=O)NC(=O)N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=CC(=CC(=C2)F)F)C(=O)CC[C@@]3(C(=O)NC(=O)N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1957278-93-1 | |

| Record name | Aldumastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1957278931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-5-cyclopropyl-5-(3-((S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl)-3-oxopropyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALDUMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI4HZ6P03E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aldumastat: A Deep Dive into its Therapeutic Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldumastat (also known as GLPG1972 or S201086) is a novel, orally bioavailable small molecule that has been investigated as a potential disease-modifying osteoarthritis drug (DMOAD). Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key pathological process in OA is the degradation of aggrecan, a major proteoglycan component of the cartilage extracellular matrix that provides its compressive resistance. This technical guide provides an in-depth exploration of the therapeutic target of Aldumastat, its mechanism of action, and the experimental methodologies used to elucidate its function.

The Therapeutic Target: ADAMTS-5

The primary therapeutic target of Aldumastat is A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) , also known as aggrecanase-2.[1][2][3][4][5][6] ADAMTS-5 is a zinc-dependent endopeptidase that plays a crucial role in the breakdown of aggrecan in cartilage.[7][8] Under pathological conditions such as osteoarthritis, the activity of ADAMTS-5 is upregulated, leading to excessive aggrecan degradation and subsequent cartilage destruction.[7][9] Therefore, inhibiting ADAMTS-5 has been identified as a promising therapeutic strategy to slow or halt the progression of OA.[10][11]

Aldumastat is a potent and selective inhibitor of ADAMTS-5.[1][11][12][13] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of ADAMTS-5, thereby preventing the cleavage of aggrecan and preserving the integrity of the cartilage matrix.[3]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of Aldumastat against ADAMTS-5 and other related proteases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.

| Target Enzyme | Species | IC50 (nM) | Assay Type | Reference |

| ADAMTS-5 | Human | 19 | Fluorescence-based | [1] |

| ADAMTS-5 | Rat | <23 | Fluorescence-based | [13] |

| ADAMTS-4 | Human | 156 | Fluorescence-based | [1] |

| MMP-2 | Human | 1158 | Not Specified | [1] |

| MMP-14 | Human | >3198 | Not Specified | [1] |

As the data indicates, Aldumastat is a highly potent inhibitor of human ADAMTS-5 with an IC50 of 19 nM.[1] It also demonstrates significant selectivity for ADAMTS-5 over the closely related aggrecanase, ADAMTS-4 (8-fold selectivity), and even greater selectivity against various matrix metalloproteinases (MMPs).[1] This selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects.

Signaling Pathways

The expression and activity of ADAMTS-5 are regulated by a complex network of signaling pathways within chondrocytes, the resident cells of cartilage. Pro-inflammatory cytokines and mechanical stress, which are key contributors to the pathogenesis of osteoarthritis, can induce the expression of ADAMTS-5 through these pathways. Aldumastat, by directly inhibiting the enzymatic activity of ADAMTS-5, acts downstream of these signaling cascades to prevent cartilage degradation.

Several key signaling pathways have been identified to modulate ADAMTS-5 expression, including:

-

Fgf2 signaling [2]

The following diagram illustrates the upstream signaling pathways that lead to the expression of ADAMTS-5 and the point of intervention for Aldumastat.

Caption: Upstream signaling pathways regulating ADAMTS-5 expression and Aldumastat's point of intervention.

The subsequent diagram illustrates the direct downstream effect of ADAMTS-5 activity and its inhibition by Aldumastat.

Caption: Downstream effects of ADAMTS-5 activity and its inhibition by Aldumastat.

Experimental Protocols

The characterization of Aldumastat as a potent and selective ADAMTS-5 inhibitor involved a series of key experiments. The following are detailed methodologies for these assays.

Fluorescence-Based Enzymatic Assay for ADAMTS-5 Inhibition

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified ADAMTS-5.

Principle: The assay utilizes a synthetic, fluorogenic peptide substrate that is specifically cleaved by ADAMTS-5. The substrate contains a fluorescent reporter molecule and a quencher molecule in close proximity. In its intact state, the fluorescence is quenched. Upon cleavage by ADAMTS-5, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol:

-

Reagents and Materials:

-

Recombinant human ADAMTS-5 enzyme.

-

Fluorogenic ADAMTS-5 peptide substrate.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

-

Aldumastat (or other test compounds) at various concentrations.

-

96-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of Aldumastat in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant ADAMTS-5 to each well.

-

Add the various concentrations of Aldumastat to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

-

Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Aggrecan Degradation ELISA

This assay measures the ability of a compound to inhibit the degradation of the natural substrate of ADAMTS-5, aggrecan.

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA) that detects a specific neoepitope generated by the cleavage of aggrecan by ADAMTS-5. An antibody specific to this neoepitope is used to capture the aggrecan fragments.

Protocol:

-

Reagents and Materials:

-

Purified human aggrecan.

-

Recombinant human ADAMTS-5.

-

Aldumastat (or other test compounds).

-

ELISA plates pre-coated with a capture antibody specific for the aggrecan neoepitope.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Substrate for the detection enzyme (e.g., TMB).

-

Wash buffer and stop solution.

-

-

Procedure:

-

In a separate reaction tube, incubate purified aggrecan with recombinant ADAMTS-5 in the presence of various concentrations of Aldumastat for a set period (e.g., 4-16 hours) at 37°C.

-

After the incubation, transfer the reaction mixtures to the wells of the pre-coated ELISA plate.

-

Incubate the plate to allow the aggrecan fragments to bind to the capture antibody.

-

Wash the plate to remove unbound components.

-

Add the enzyme-conjugated detection antibody and incubate.

-

Wash the plate again to remove unbound detection antibody.

-

Add the substrate solution and allow the color to develop.

-

Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

The amount of color development is proportional to the amount of aggrecan degradation. Calculate the percentage of inhibition for each concentration of Aldumastat and determine the IC50 value.

-

Experimental Workflow

The discovery and characterization of Aldumastat followed a logical and systematic experimental workflow, progressing from high-throughput screening to in vivo efficacy models.

Caption: Experimental workflow for the discovery and characterization of Aldumastat.

Conclusion

Aldumastat is a potent and selective inhibitor of ADAMTS-5, a key enzyme responsible for the degradation of aggrecan in articular cartilage. By targeting ADAMTS-5, Aldumastat has the potential to act as a disease-modifying osteoarthritis drug, addressing a significant unmet medical need. The comprehensive in vitro and in vivo studies conducted to date have provided a strong rationale for its clinical development. This technical guide has summarized the core scientific data and experimental methodologies that form the basis of our understanding of Aldumastat's therapeutic potential. Further research and clinical investigation will continue to refine our knowledge of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aldumastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Compound: ALDUMASTAT (CHEMBL4650334) - ChEMBL [ebi.ac.uk]

- 5. aldumastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Aldumastat | CAS 1957278-93-1 | TargetMol | Biomol.com [biomol.com]

- 7. The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis [mdpi.com]

- 8. ADAMTS-4 and ADAMTS-5: key enzymes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpg.com [glpg.com]

- 11. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. GLPG1972 (Aldumastat) | ADAMTS5 inhibitor | Probechem Biochemicals [probechem.com]

- 14. researchgate.net [researchgate.net]

Aldumastat (GLPG1972): A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldumastat (GLPG1972), a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), emerged from a dedicated discovery program aimed at developing a disease-modifying osteoarthritis drug (DMOAD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Aldumastat. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key biological and procedural pathways. Despite promising preclinical and early clinical results, the Phase 2 ROCCELLA trial ultimately did not meet its primary endpoint, leading to the discontinuation of its development for osteoarthritis. This document encapsulates the scientific journey of Aldumastat, offering valuable insights for researchers in the field of osteoarthritis and metalloproteinase inhibitors.

Introduction: The Rationale for Targeting ADAMTS-5 in Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key pathological feature of OA is the degradation of aggrecan, a major proteoglycan responsible for the compressive resistance of cartilage. The ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of enzymes, particularly ADAMTS-5 (also known as aggrecanase-2), has been identified as the primary proteinase responsible for aggrecan degradation in the pathogenesis of OA.[1][2] Genetic knockout of ADAMTS-5 in mice has been shown to protect against the development of OA in surgical models of the disease.[1] This strong preclinical validation positioned ADAMTS-5 as a prime therapeutic target for the development of a DMOAD, a class of drugs with the potential to slow or halt the structural progression of OA.

Aldumastat (GLPG1972), developed by Galapagos and Servier, was designed as a potent, selective, and orally bioavailable small molecule inhibitor of ADAMTS-5.[2][3] The goal was to create a therapeutic agent that could directly inhibit the enzymatic activity responsible for cartilage degradation, thereby preserving joint structure and function.

Discovery of Aldumastat (GLPG1972)

The discovery of Aldumastat was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) effort to identify novel inhibitors of ADAMTS-5.

High-Throughput Screening and Hit Identification

A fluorescence-based assay was employed to screen a large compound library for inhibitory activity against recombinant human ADAMTS-5.[4] This initial screening identified a promising hydantoin chemical series as a starting point for lead optimization.[2]

Lead Optimization

Following the identification of the initial hits, a comprehensive lead optimization program was initiated. This iterative process involved the synthesis and evaluation of numerous analogs to improve potency, selectivity, and pharmacokinetic properties. The primary objectives of this phase were to:

-

Enhance Potency: Increase the inhibitory activity against ADAMTS-5.

-

Improve Selectivity: Minimize off-target activity, particularly against other metalloproteinases like ADAMTS-4 and matrix metalloproteinases (MMPs), to reduce the risk of side effects.

-

Optimize Pharmacokinetics: Achieve favorable absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate drug exposure at the target site following oral administration.

This multi-parameter optimization ultimately led to the identification of Aldumastat (GLPG1972) as a clinical candidate.[5]

Mechanism of Action

Aldumastat exerts its therapeutic effect by directly inhibiting the catalytic activity of ADAMTS-5.

ADAMTS-5 Signaling and Aggrecan Cleavage

In the osteoarthritic joint, pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) stimulate chondrocytes to produce and activate ADAMTS-5.[3][6] Once activated, ADAMTS-5 cleaves aggrecan at a specific site within its interglobular domain (IGD), leading to the release of aggrecan fragments from the cartilage matrix.[6][7] This loss of aggrecan compromises the structural and functional integrity of the cartilage, a hallmark of OA progression.

Inhibition by Aldumastat

Aldumastat is a competitive inhibitor that binds to the active site of ADAMTS-5, preventing it from binding to and cleaving its substrate, aggrecan. By blocking this critical step in the cartilage degradation cascade, Aldumastat was hypothesized to preserve the cartilage matrix and slow the progression of osteoarthritis.

Preclinical Development

Aldumastat underwent extensive preclinical evaluation to assess its potency, selectivity, and efficacy in various in vitro and in vivo models of osteoarthritis.

In Vitro Potency and Selectivity

Biochemical assays demonstrated that Aldumastat is a potent inhibitor of human and rat ADAMTS-5.[8][9] Importantly, it exhibited significant selectivity for ADAMTS-5 over other related proteases, including ADAMTS-4 and various MMPs, suggesting a favorable safety profile with a reduced likelihood of off-target effects.[8][9]

| Enzyme | IC50 (nM) | Selectivity vs. ADAMTS-5 |

| Human ADAMTS-5 | 19 | - |

| Rat ADAMTS-5 | <23 | - |

| Human ADAMTS-4 | 156 | 8-fold |

| Other MMPs | - | 60 to >5,000-fold |

| Data compiled from multiple sources.[8][9][10] |

In Vitro and Ex Vivo Efficacy

The anticatabolic activity of Aldumastat was confirmed in cartilage explant models. In both mouse and human cartilage explants stimulated with pro-inflammatory cytokines to induce cartilage degradation, Aldumastat dose-dependently inhibited the release of glycosaminoglycans (GAGs), a key component of aggrecan.[8][11]

| Model | Stimulant | Endpoint | IC50 |

| Mouse Cartilage Explant | IL-1α | GAG Release | <1.5 µM |

| Human Cartilage Explant | IL-1β | AGNx1 Release | <1 µM |

| Data compiled from multiple sources.[8][9] |

In Vivo Efficacy in Animal Models

The disease-modifying potential of Aldumastat was evaluated in surgically-induced models of osteoarthritis in rodents, which are considered the gold standard for preclinical DMOAD testing.

-

Destabilization of the Medial Meniscus (DMM) in Mice: In the DMM mouse model, oral administration of Aldumastat resulted in a significant reduction in cartilage degradation, proteoglycan loss, and subchondral bone sclerosis compared to vehicle-treated animals.[7][8]

-

Meniscectomy (MNX) in Rats: Similar protective effects were observed in the MNX rat model, where Aldumastat treatment led to reduced cartilage damage and preservation of cartilage structure.[7][8]

| Animal Model | Dosage | Key Findings |

| DMM Mouse | 30-120 mg/kg b.i.d | - 23-39% reduction in cartilage structural damage- 23-37% reduction in proteoglycan loss- 21-36% reduction in subchondral bone sclerosis |

| MNX Rat | 10-50 mg/kg b.i.d | - 6-23% reduction in OARSI score- ~27% decrease in proteoglycan loss- 77-110% reduction in subchondral bone sclerosis |

| Data compiled from multiple sources.[8][9] |

Clinical Development

Based on the promising preclinical data, Aldumastat advanced into clinical development to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase 1 Studies

Phase 1 studies in healthy volunteers and osteoarthritis patients demonstrated that Aldumastat was generally well-tolerated and had a favorable pharmacokinetic profile.[6] Importantly, these studies also showed a dose-dependent reduction of up to 50-60% in the serum levels of ARGS-neoepitope, a biomarker of ADAMTS-5-mediated cartilage breakdown, providing evidence of target engagement in humans.[3][6]

Phase 2 ROCCELLA Trial

The efficacy of Aldumastat as a DMOAD was investigated in the ROCCELLA trial, a large, randomized, double-blind, placebo-controlled Phase 2 study.[12] The trial enrolled patients with knee osteoarthritis and the primary endpoint was the change in cartilage thickness as measured by quantitative magnetic resonance imaging (qMRI) over 52 weeks.

Despite the strong scientific rationale and encouraging early data, the ROCCELLA trial did not meet its primary endpoint.[12] There was no statistically significant difference in the rate of cartilage loss between the Aldumastat-treated groups and the placebo group.[12] Furthermore, no significant improvements were observed in any of the secondary endpoints, including patient-reported outcomes of pain and function.[12]

| ROCCELLA Trial Outcome | Placebo | Aldumastat (Low Dose) | Aldumastat (Medium Dose) | Aldumastat (High Dose) |

| Change in Cartilage Thickness (mm) | -0.116 | -0.068 | -0.097 | -0.085 |

| Data from the ROCCELLA Phase 2 clinical trial.[12] |

Following these results, the development of Aldumastat for the treatment of osteoarthritis was discontinued.

Experimental Protocols

ADAMTS-5 Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant ADAMTS-5.

Materials:

-

Recombinant human ADAMTS-5

-

Fluorogenic peptide substrate specific for ADAMTS-5

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, NaCl, and a non-ionic detergent)

-

Test compound (Aldumastat) and vehicle control (DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add a fixed concentration of recombinant ADAMTS-5 to each well of the microplate.

-

Add the diluted test compound or vehicle control to the respective wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cartilage Explant Glycosaminoglycan (GAG) Release Assay

This assay assesses the ability of a compound to prevent the degradation and release of GAGs from cartilage tissue in culture.

Materials:

-

Articular cartilage explants (e.g., from bovine nasal septum or human donors)

-

Cell culture medium (e.g., DMEM) with antibiotics

-

Pro-inflammatory cytokine (e.g., IL-1α or IL-1β)

-

Test compound (Aldumastat) and vehicle control (DMSO)

-

Dimethylmethylene blue (DMMB) dye solution

-

Chondroitin sulfate standard

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Harvest and culture cartilage explants in serum-free medium.

-

Treat the explants with the pro-inflammatory cytokine in the presence of various concentrations of the test compound or vehicle control.

-

Culture the explants for a specified period (e.g., 3-7 days).

-

Collect the culture medium at the end of the treatment period.

-

To measure GAG release, add the DMMB dye solution to samples of the culture medium in a microplate.

-

Immediately measure the absorbance at 525 nm using a spectrophotometer.

-

Quantify the amount of GAG released into the medium by comparing the absorbance values to a standard curve generated with known concentrations of chondroitin sulfate.

-

Calculate the percentage of inhibition of GAG release for each concentration of the test compound.

Destabilization of the Medial Meniscus (DMM) Animal Model

This surgical model in rodents induces joint instability, leading to the development of OA-like cartilage lesions over time.

Procedure:

-

Anesthetize the animal (e.g., mouse or rat).

-

Make a small incision to expose the knee joint capsule.

-

Transect the medial meniscotibial ligament to destabilize the medial meniscus.

-

Close the incision.

-

Allow the animals to recover and then administer the test compound (Aldumastat) or vehicle control orally for a specified duration (e.g., 8 weeks).

-

At the end of the study, sacrifice the animals and harvest the knee joints.

-

Process the joints for histological analysis.

-

Stain sections with Safranin O-Fast Green to visualize cartilage and proteoglycan content.

-

Score the severity of cartilage damage using a standardized scoring system (e.g., OARSI score).

Conclusion

The development of Aldumastat (GLPG1972) represents a scientifically rigorous and well-executed program to develop a DMOAD targeting ADAMTS-5 for the treatment of osteoarthritis. The compound demonstrated excellent potency and selectivity in preclinical models, and early clinical data showed promising target engagement. However, the failure of the Phase 2 ROCCELLA trial to demonstrate a significant effect on cartilage loss underscores the challenges in translating preclinical efficacy to clinical benefit in a complex and heterogeneous disease like osteoarthritis. The story of Aldumastat provides valuable lessons for the future development of DMOADs and highlights the need for a deeper understanding of OA pathophysiology and the development of more predictive preclinical models and sensitive clinical endpoints.

References

- 1. Overcoming Barriers for Intra-articular Delivery of Disease-Modifying Osteoarthritis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADAMTS-5 deficiency does not block aggrecanolysis at preferred cleavage sites in the chondroitin sulfate-rich region of aggrecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. INVOLVEMENT OF ADAMTS5 AND HYALURONIDASE IN AGGRECAN DEGRADATION AND RELEASE FROM OSM-STIMULATED CARTILAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. The Dimethylmethylene Blue Assay (DMMB) for the Quantification of Sulfated Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Emerging concepts and challenges in the development of disease-modifying osteoarthritis drugs – a more refined perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ora.ox.ac.uk [ora.ox.ac.uk]

Aldumastat: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldumastat (GLPG1972/S201086) is a potent and selective, orally bioavailable inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of aggrecan, a critical component of articular cartilage. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of Aldumastat. Furthermore, it details key experimental protocols utilized in its preclinical and clinical evaluation, offering a valuable resource for researchers in the field of osteoarthritis and cartilage biology.

Chemical Structure and Properties

Aldumastat is a small molecule with the IUPAC name (5S)-5-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione.[1] Its chemical structure and key identifiers are presented below.

Table 1: Chemical and Physical Properties of Aldumastat

| Property | Value | Reference |

| IUPAC Name | (5S)-5-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione | [1] |

| SMILES | C[C@H]1CN(CCN1C2=CC(=CC(=C2)F)F)C(=O)CC[C@@]3(C(=O)NC(=O)N3)C4CC4 | [1] |

| CAS Number | 1957278-93-1 | [1] |

| Molecular Formula | C20H24F2N4O3 | [1] |

| Molecular Weight | 406.43 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |

| AlogP | 1.77 | |

| pKa (acidic) | 8.90 | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Mechanism of Action: Targeting Cartilage Degradation

Aldumastat is a highly potent and selective inhibitor of ADAMTS-5, an enzyme that plays a crucial role in the breakdown of aggrecan in articular cartilage. The degradation of aggrecan is a key event in the pathogenesis of osteoarthritis.

Aldumastat exhibits high selectivity for ADAMTS-5 over other related enzymes, including ADAMTS-4 and various matrix metalloproteinases (MMPs).[3][4] The inhibitory activity of Aldumastat against human ADAMTS-5 has been determined to have an IC50 of 19 nM.[2][3][4] It shows 8-fold selectivity over ADAMTS-4 (IC50 = 156 nM).[2]

The proposed mechanism of action involves the binding of Aldumastat to the active site of ADAMTS-5, thereby preventing the enzyme from cleaving its substrate, aggrecan. This inhibition of aggrecanolysis is expected to preserve the integrity of the cartilage matrix and slow the progression of osteoarthritis.

Caption: Mechanism of action of Aldumastat in inhibiting cartilage degradation.

Experimental Protocols

In Vitro ADAMTS-5 Inhibition Assay

A fluorescence-based assay is utilized to determine the inhibitory activity of Aldumastat against recombinant human ADAMTS-5.[5][6]

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ADAMTS-5 and a fluorescently labeled peptide substrate are prepared in an appropriate assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

Inhibitor Incubation: Aldumastat, at various concentrations, is pre-incubated with ADAMTS-5 for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorescent peptide substrate.

-

Signal Detection: The fluorescence intensity is monitored over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: The IC50 value, representing the concentration of Aldumastat required to inhibit 50% of the ADAMTS-5 activity, is calculated from the dose-response curve.

Caption: Workflow for the in vitro ADAMTS-5 inhibition assay.

Cartilage Explant Glycosaminoglycan (GAG) Release Assay

This ex vivo assay assesses the ability of Aldumastat to prevent the degradation of aggrecan in cartilage tissue.[3][5][6]

Methodology:

-

Cartilage Explant Culture: Cartilage explants are harvested from animal (e.g., bovine or mouse) or human tissue and cultured in a suitable medium.

-

Stimulation of GAG Release: The explants are stimulated with a pro-inflammatory cytokine, such as interleukin-1α (IL-1α), to induce the release of glycosaminoglycans (GAGs), a measure of aggrecan degradation.

-

Treatment with Aldumastat: The stimulated explants are treated with varying concentrations of Aldumastat.

-

Quantification of GAG Release: The amount of GAGs released into the culture medium is quantified using a colorimetric assay, such as the dimethylmethylene blue (DMMB) assay.[7]

-

Data Analysis: The inhibition of GAG release by Aldumastat is calculated relative to the stimulated, untreated control.

Pharmacokinetic Analysis using LC-MS/MS

The concentration of Aldumastat in biological matrices (e.g., plasma) is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Methodology:

-

Sample Preparation: Plasma samples are prepared by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard. The supernatant is then collected for analysis.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). Aldumastat and the internal standard are separated using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for Aldumastat and the internal standard to ensure selectivity and sensitivity.

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of Aldumastat in the plasma samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

Clinical Development: The ROCCELLA Trial

Aldumastat has been evaluated in a Phase 2 clinical trial, known as ROCCELLA (NCT03595618), for the treatment of knee osteoarthritis.

Table 2: Overview of the ROCCELLA Clinical Trial

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, dose-ranging study |

| Population | Patients with knee osteoarthritis |

| Intervention | Oral Aldumastat at various doses or placebo |

| Primary Endpoint | Change from baseline in joint space width of the medial femorotibial compartment |

| Secondary Endpoints | WOMAC pain and function scores, patient global assessment |

| Status | Completed |

The results of the ROCCELLA trial did not demonstrate a statistically significant benefit of Aldumastat over placebo in reducing the loss of cartilage thickness or improving pain and function in patients with knee osteoarthritis.

Conclusion

Aldumastat is a well-characterized, potent, and selective inhibitor of ADAMTS-5. While preclinical studies demonstrated its potential as a disease-modifying agent for osteoarthritis, the Phase 2 clinical trial did not meet its primary endpoints. This technical guide provides a detailed summary of the chemical, pharmacological, and clinical data available for Aldumastat, serving as a valuable resource for the scientific community. Further research may be warranted to explore the therapeutic potential of ADAMTS-5 inhibition in other indications or with different patient populations.

References

- 1. Aldumastat | CAS 1957278-93-1 | TargetMol | Biomol.com [biomol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GLPG1972 (Aldumastat) | ADAMTS5 inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of glycosaminoglycan release from cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

Aldumastat: A Technical Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldumastat (also known as GLPG1972 or S201086) is a potent and selective, orally administered inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in cartilage degradation in osteoarthritis. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Aldumastat, compiling data from preclinical and clinical studies. The development of Aldumastat for osteoarthritis was discontinued after a Phase 2 trial did not meet its primary endpoint for efficacy. However, the pharmacokinetic data generated remains valuable for researchers in the field of drug development. This document summarizes key quantitative data in structured tables, details experimental methodologies, and provides visualizations of relevant pathways and workflows.

Preclinical Pharmacokinetics and Bioavailability

Initial preclinical studies in animal models demonstrated the oral availability of Aldumastat. A single oral gavage administration of 5 mg/kg of Aldumastat resulted in varying bioavailability across different species.

Quantitative Data

| Species | Dose (Oral) | Oral Availability (F%) |

| Mice | 5 mg/kg | 25%[1] |

| Rats | 5 mg/kg | 58%[1] |

| Dogs | 5 mg/kg | 97%[1] |

Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution from these preclinical studies are not publicly available in the reviewed literature.

Experimental Protocols

In Vivo Administration:

-

Compound Formulation: While the exact vehicle for the preclinical oral gavage studies is not specified in the available literature, a common formulation for such studies involves suspending the compound in a vehicle like a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

-

Dosing: A single dose of 5 mg/kg was administered via oral gavage to mice, rats, and dogs.[1]

Pharmacokinetic Analysis:

-

Blood samples were likely collected at various time points post-administration to determine the plasma concentration of Aldumastat.

-

Plasma concentrations of Aldumastat were likely determined using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters were then calculated from the plasma concentration-time data.

Clinical Pharmacokinetics

The clinical pharmacokinetic profile of Aldumastat has been evaluated in several Phase 1 studies involving healthy volunteers and patients with osteoarthritis. These studies assessed single ascending doses (SAD) and multiple ascending doses (MAD) of the drug.

Single Ascending Dose (SAD) Studies in Healthy Male Volunteers

A first-in-human, randomized, double-blind, placebo-controlled study (Study A, NCT02612246) investigated single oral doses of Aldumastat solution ranging from 60 mg to 2100 mg in healthy male volunteers in a fasted state.[2]

Table 2.1: Pharmacokinetic Parameters of Aldumastat after Single Ascending Doses (Fasted State)

| Dose | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t1/2 (h) |

| 60 mg | 1.1 | 1.0 - 4.0 | - | ~10 |

| ... | ... | ... | ... | ... |

| 2100 mg | 18.3 | 1.0 - 4.0 | - | ~10 |

Note: A comprehensive dose-escalation table with all pharmacokinetic parameters is not available in the public domain. The provided data represents the range of values observed. Exposure (AUC) increased dose-proportionally, while Cmax increased less than proportionally.[2]

Multiple Ascending Dose (MAD) Studies

Multiple ascending dose studies were conducted in healthy volunteers and patients with osteoarthritis to evaluate the steady-state pharmacokinetics of Aldumastat.

Study A (NCT02612246): Healthy Male Volunteers

-

Doses: 300 mg, 600 mg, and 1050 mg once daily for 14 days (fed state).[2]

-

Results: Steady state was achieved within 2 days of dosing with minimal accumulation. The mean apparent terminal elimination half-life was approximately 10 hours.[2][3]

Study B (NCT03311009): Male and Female Patients with Osteoarthritis

-

Doses: Up to 300 mg once daily for 4 weeks (fed state).[2]

-

Results: The pharmacokinetic profile was similar to that observed in healthy volunteers.[2]

Study C: Healthy Japanese and White Male Volunteers

-

Doses: Up to 1050 mg once daily for 14 days (fed state).[2]

-

Results: Steady-state plasma exposure after a 300 mg dose was similar between populations, with an AUC ranging from 56.8 to 67.6 μg·h/mL and a Tmax of 4 hours.[2]

Table 2.2: Steady-State Pharmacokinetic Parameters of Aldumastat (300 mg, Fed State)

| Population | AUC (μg·h/mL) | Tmax (h) |

| Healthy Volunteers & OA Patients | 56.8 - 67.6 | 4 |

Bioavailability and Effect of Food

While the absolute oral bioavailability in humans has not been reported, the compound is orally available.[1] A clinical trial (NCT04137341) was designed to assess the relative bioavailability of different tablet formulations and the effect of food.[2] Although the study was completed, specific quantitative data comparing the pharmacokinetics of Aldumastat in the fed versus fasted state (e.g., ratios of Cmax and AUC) are not available in the reviewed literature. However, it was noted that in a single-dose study, a 300 mg dose was administered in both fasted and fed states, suggesting the food effect was evaluated.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Aldumastat is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 4 hours.[2]

-

Distribution: Information on the volume of distribution is not detailed in the available literature.

-

Metabolism: Aldumastat is a potential substrate of CYP3A4 and to a lesser extent, CYP2D6. It also has a weak induction potential for CYP3A4.[2]

-

Excretion: Urinary excretion of unchanged Aldumastat is low, accounting for less than 11% of the administered dose within 24 hours, suggesting that renal clearance is not a major elimination pathway.[2]

Experimental Protocols

Clinical Pharmacokinetic Studies

Study Design: The clinical pharmacokinetic evaluation of Aldumastat was conducted through a series of randomized, double-blind, placebo-controlled, single-center, Phase 1 trials.[2] The studies included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in both healthy volunteers and patients with osteoarthritis.[2]

Dosing and Administration:

-

Formulation: Aldumastat was administered as an oral solution in the initial first-in-human study and as tablets in subsequent studies.[2]

-

Dose Ranges: Single doses ranged from 60 mg to 2100 mg. Multiple daily doses ranged up to 1050 mg.[2]

-

Food Conditions: Dosing was conducted under both fasted and fed conditions to assess the effect of food on bioavailability.[2]

Sample Collection and Bioanalysis:

-

Sample Matrix: Plasma and urine samples were collected at various time points after drug administration.[4]

-

Analytical Method: The concentration of Aldumastat in plasma and urine was quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4] While specific validation parameters like linearity, precision, accuracy, and the lower limit of quantification (LLOQ) are not detailed in the primary publications, such validation is a standard requirement for bioanalytical methods used in clinical trials.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 were calculated from the plasma concentration-time data using non-compartmental analysis. The specific software used for this analysis is not mentioned in the available literature, however, standard industry software such as SAS® is often utilized for statistical analyses in clinical trials.[5]

Mechanism of Action and Associated Pathways

Aldumastat is a direct inhibitor of the ADAMTS-5 enzyme. ADAMTS-5 is a key metalloproteinase responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix. By inhibiting ADAMTS-5, Aldumastat was developed with the aim of preventing cartilage breakdown in osteoarthritis.

Caption: Mechanism of action of Aldumastat as a direct inhibitor of ADAMTS-5, preventing aggrecan degradation.

Conclusion

Aldumastat demonstrated a generally predictable pharmacokinetic profile in both preclinical and clinical studies, with rapid oral absorption and a half-life supporting once-daily dosing. Its bioavailability varied across preclinical species. While the development for osteoarthritis was halted due to a lack of efficacy in a Phase 2 trial, the comprehensive pharmacokinetic data gathered for Aldumastat provides a valuable case study for researchers and professionals involved in the development of small molecule inhibitors. The information presented in this guide serves as a detailed reference for understanding the absorption, distribution, metabolism, and excretion characteristics of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, Pharmacokinetics, and Pharmacodynamics of the ADAMTS‐5 Inhibitor GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee or Hip - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The design of a randomized, placebo-controlled, dose-ranging trial to investigate the efficacy and safety of the ADAMTS-5 inhibitor S201086/GLPG1972 in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Favorable Human Safety, Pharmacokinetics and Pharmacodynamics of the Adamts-5 Inhibitor GLPG1972, a Potential New Treatment in Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Aldumastat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldumastat (also known as GLPG1972 or S201086) is a potent and selective, orally bioavailable inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). ADAMTS-5 is a key aggrecanase involved in the degradation of aggrecan, a major component of the cartilage extracellular matrix.[1] Its targeted inhibition presents a promising disease-modifying therapeutic strategy for osteoarthritis (OA). These application notes provide detailed experimental protocols for the in vivo evaluation of Aldumastat in established rodent models of OA.

Mechanism of Action

Aldumastat selectively inhibits ADAMTS-5, preventing the cleavage of aggrecan and thereby reducing cartilage degradation. This targeted action aims to preserve the structural integrity of cartilage and mitigate the progression of osteoarthritis. The inhibition of ADAMTS-5 leads to a reduction in the generation of aggrecan fragments, such as the ARGS neoepitope, which can be measured as a pharmacodynamic biomarker of target engagement.

Figure 1: Aldumastat's Mechanism of Action in Inhibiting Cartilage Degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for Aldumastat from in vivo studies.

| Parameter | Species | Value | Reference |

| ADAMTS-5 IC₅₀ | Human | 19 ± 2 nM | [1] |

| Rat | <23 ± 1 nM | [1] | |

| ADAMTS-4 IC₅₀ | Human | 156 nM | |

| Oral Bioavailability | Mouse | 25% | |

| Rat | 58% | ||

| Dog | 97% |

Table 1: In Vitro Potency and Pharmacokinetic Parameters of Aldumastat.

| Animal Model | Species | Dosing Regimen (Oral Gavage) | Efficacy Readouts | Reference |

| Destabilization of Medial Meniscus (DMM) | Mouse | 30-120 mg/kg, twice daily | • Reduced cartilage proteoglycan loss (23-37%)• Reduced cartilage structural damage (23-39%)• Reduced subchondral bone sclerosis (21-36%) | [1] |

| Meniscectomy (MNX) | Rat | 10-50 mg/kg, twice daily | • Reduced cartilage damage (OARSI score reduction of 6-23%)• Decreased proteoglycan loss (~27%)• Decreased subchondral bone sclerosis (77-110%) | [1] |

Table 2: Summary of In Vivo Efficacy Studies of Aldumastat in Osteoarthritis Models.

Experimental Protocols

Protocol 1: Preparation of Aldumastat Formulation for Oral Gavage

This protocol describes the preparation of a vehicle for the oral administration of Aldumastat to rodents.

Materials:

-

Aldumastat (GLPG1972) powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution of Aldumastat in DMSO (e.g., 50 mg/mL).

-

For a final dosing solution, calculate the required volumes of each component. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

In a sterile tube, add the required volume of the Aldumastat stock solution.

-

Add the calculated volume of PEG300 and mix thoroughly by vortexing.

-

Add the calculated volume of Tween-80 and vortex until the solution is homogenous.

-

Finally, add the calculated volume of saline and vortex again to ensure a uniform suspension.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Prepare the formulation fresh on the day of dosing.

Protocol 2: Destabilization of the Medial Meniscus (DMM) Model in Mice

This surgical model induces knee joint instability, leading to the development of OA-like lesions.

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)

-

Surgical microscope or loupes

-

Micro-surgical instruments (scissors, forceps)

-

Sutures or wound clips

-

Analgesics

-

Antiseptic solution

Procedure:

-

Anesthetize the mouse and ensure an adequate level of anesthesia.

-

Shave the fur around the right knee joint and sterilize the skin with an antiseptic solution.

-

Make a small incision on the medial side of the patellar tendon.

-

Carefully dissect the soft tissue to expose the joint capsule.

-

Incise the joint capsule to visualize the medial meniscus and the medial meniscotibial ligament (MMTL).

-

Using micro-scissors, carefully transect the MMTL to destabilize the medial meniscus.[2]

-

For sham-operated controls, perform the same procedure up to the visualization of the MMTL without transecting it.

-

Close the joint capsule and skin with sutures or wound clips.

-

Administer post-operative analgesics as required.

-

Allow the animals to recover and monitor for any signs of distress.

-

Initiate Aldumastat or vehicle treatment as per the study design (e.g., twice daily oral gavage).

-

At the study endpoint (e.g., 8-12 weeks post-surgery), euthanize the animals and collect the knee joints for analysis.

Protocol 3: Meniscectomy (MNX) Model in Rats

This model involves the surgical removal of the medial meniscus to induce OA.

Materials:

-

Male Sprague-Dawley or Wistar rats (e.g., 200-250g)

-

Anesthesia

-

Surgical microscope or loupes

-

Micro-surgical instruments

-

Sutures or wound clips

-

Analgesics

-

Antiseptic solution

Procedure:

-

Anesthetize the rat and prepare the surgical site as described for the DMM model.

-

Make a medial parapatellar incision to expose the knee joint.

-

Carefully open the joint capsule.

-

Identify the medial meniscus.

-

Using fine surgical instruments, carefully resect the medial meniscus. A less invasive approach involves creating a small slit in the capsule to pull out and transect the meniscus without fully transecting the medial collateral ligament (MCL).

-

For sham controls, expose the meniscus without resecting it.

-

Close the joint capsule and skin incision.

-

Provide post-operative care, including analgesia.

-

Administer Aldumastat or vehicle according to the study protocol.

Figure 2: Experimental Workflow for Surgical Induction of Osteoarthritis and Treatment.

Protocol 4: Histological Analysis of Cartilage Degradation

This protocol outlines the steps for processing and staining rodent knee joints for the assessment of OA severity.

Materials:

-

Formalin (10% neutral buffered)

-

Decalcifying solution (e.g., 10% EDTA or formic acid-based solution)

-

Paraffin wax

-

Microtome

-

Glass slides

-

Safranin O-Fast Green staining solutions

-

Weigert's iron hematoxylin

-

Mounting medium

Procedure:

-

Fixation: Immediately after collection, fix the whole knee joints in 10% neutral buffered formalin for 24-48 hours.

-

Decalcification: Transfer the fixed joints to a decalcifying solution until the bones are pliable. The duration will depend on the solution used (days to weeks).

-

Processing and Embedding: Dehydrate the decalcified joints through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 5-7 µm thick sagittal sections of the knee joint using a microtome. Collect sections from the medial compartment.

-

Staining (Safranin O-Fast Green): a. Deparaffinize and rehydrate the sections to distilled water. b. Stain with Weigert's iron hematoxylin for 5-10 minutes to stain the nuclei. c. Rinse in running tap water. d. Stain with Fast Green solution for 3-5 minutes to stain non-cartilaginous tissues. e. Rinse briefly with 1% acetic acid. f. Counterstain with 0.1% Safranin O solution for 5-15 minutes to stain proteoglycans in the cartilage red/orange. g. Dehydrate the sections through graded ethanol, clear in xylene, and coverslip with a permanent mounting medium.

-

Scoring: a. Examine the stained sections under a light microscope. b. Assess the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system for rodents.[3][4] This system grades the depth and extent of cartilage lesions. c. Evaluate proteoglycan loss by the reduction in Safranin O staining intensity. d. Assess subchondral bone sclerosis and osteophyte formation.

Protocol 5: Measurement of Subchondral Bone Sclerosis

Micro-computed tomography (micro-CT) is the gold standard for quantifying changes in subchondral bone.

Procedure:

-

After euthanasia, the knee joints can be scanned using a high-resolution micro-CT system before or after fixation.

-

Define a region of interest (ROI) in the subchondral bone of the medial tibial plateau.

-

Analyze the micro-CT data to determine key bone morphometric parameters, including:

-

Subchondral plate thickness

-

Bone volume fraction (BV/TV)

-

Trabecular thickness (Tb.Th)

-

Trabecular number (Tb.N)

-

Trabecular separation (Tb.Sp)

-

-

Compare these parameters between the Aldumastat-treated, vehicle-treated, and sham control groups. An increase in subchondral plate thickness and bone volume fraction is indicative of sclerosis.

Protocol 6: ARGS Neoepitope Pharmacodynamic Assay

This protocol provides a general outline for measuring the ARGS neoepitope in rodent serum or plasma using an ELISA.

Materials:

-

Commercially available ARGS neoepitope ELISA kit (select a kit validated for rodent samples)

-

Rodent serum or plasma samples

-

Microplate reader

Procedure:

-

Collect blood samples from the animals at baseline and at various time points during the treatment period.

-

Process the blood to obtain serum or plasma and store at -80°C until analysis.

-

On the day of the assay, thaw the samples and the ELISA kit reagents.

-

Follow the specific instructions provided with the ELISA kit. This typically involves: a. Adding standards and samples to the wells of the pre-coated microplate. b. Incubating the plate. c. Washing the plate to remove unbound substances. d. Adding a detection antibody conjugated to an enzyme (e.g., HRP). e. Incubating and washing the plate. f. Adding a substrate solution that reacts with the enzyme to produce a color change. g. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of ARGS neoepitope in the samples by comparing their absorbance to the standard curve. A reduction in the levels of ARGS neoepitope in the Aldumastat-treated group compared to the vehicle group indicates target engagement.

References

- 1. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The surgical destabilization of the medial meniscus (DMM) model of osteoarthritis in the 129/SvEv mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urmc.rochester.edu [urmc.rochester.edu]

Preparation of Aldumastat Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldumastat, also known as GLPG1972 or S201086, is a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of aggrecan in articular cartilage.[1][2][3] Its role in osteoarthritis research makes the accurate and consistent preparation of Aldumastat solutions crucial for obtaining reliable and reproducible experimental results.[1][3] This document provides detailed protocols for the preparation of Aldumastat stock solutions for both in vitro and in vivo applications.

Physicochemical Properties and Solubility Data

A summary of the key quantitative data for Aldumastat is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄F₂N₄O₃ | [4] |

| Molecular Weight | 406.43 g/mol | [1][5] |

| CAS Number | 1957278-93-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility in DMSO | 100 mg/mL (246.04 mM) | [1] |

| Storage of Solid | -20°C for 3 years, 4°C for 2 years | [1] |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |

Experimental Protocols

Preparation of a 100 mM DMSO Stock Solution (for in vitro use)

This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media for in vitro experiments.

Materials:

-

Aldumastat powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Equilibrate Aldumastat: Allow the vial of Aldumastat powder to come to room temperature before opening to prevent condensation.

-

Weigh Aldumastat: Accurately weigh the desired amount of Aldumastat powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 40.64 mg of Aldumastat.

-

Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed Aldumastat. For a 100 mM solution, if you weighed 40.64 mg, add 1 mL of DMSO.

-

Aid Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution.[1] Ensure that the powder is completely dissolved and the solution is clear.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6]

Preparation of a 5 mg/mL Formulation for In Vivo Studies

For in vivo experiments, a vehicle that is well-tolerated is required. The following protocol, adapted from manufacturer guidelines, describes the preparation of a 5 mg/mL solution suitable for oral gavage.[1]

Materials:

-

Aldumastat powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Prepare a 50 mg/mL DMSO Stock: First, prepare a concentrated stock solution of Aldumastat in DMSO at 50 mg/mL.

-

Vehicle Formulation: In a sterile conical tube, add the solvents in the following order, ensuring to mix thoroughly after each addition:

-

10% DMSO (from the 50 mg/mL stock)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Example for 1 mL final volume:

-

Add 100 µL of the 50 mg/mL Aldumastat in DMSO stock solution to a tube.

-

Add 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 and mix well.

-

Add 450 µL of Saline to bring the total volume to 1 mL. Mix until a clear solution is obtained.

-

-

Use Freshly Prepared: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[1] If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[1]

Diagrams

Caption: Workflow for Aldumastat solution preparation.

Safety Precautions

Aldumastat may cause skin, eye, and respiratory irritation.[4] It is recommended to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aldumastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Aldumastat | CAS 1957278-93-1 | TargetMol | Biomol.com [biomol.com]

- 4. Aldumastat | C20H24F2N4O3 | CID 121448788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound: ALDUMASTAT (CHEMBL4650334) - ChEMBL [ebi.ac.uk]

- 6. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for Aldumastat in Mouse Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldumastat (also known as GLPG1972 or S201086) is a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of aggrecan, a major component of articular cartilage.[1][2] Due to its mechanism of action, aldumastat has been investigated as a potential disease-modifying agent, primarily in the context of osteoarthritis.[1][2] While clinical development has focused on osteoarthritis, its role in inflammatory arthritis models, such as collagen-induced arthritis (CIA), is of significant preclinical interest.

These application notes provide a summary of the available dosage information for aldumastat in rodent models of joint disease and detailed protocols for establishing a common mouse model of inflammatory arthritis.

Data Presentation

Note: To date, published studies have focused on the use of aldumastat in mouse models of osteoarthritis (OA), a degenerative joint disease. Specific dosage information for aldumastat in mouse models of inflammatory arthritis, such as rheumatoid arthritis (RA), is not yet available in the public domain. The data presented below is from osteoarthritis models and may serve as a starting point for dose-range finding studies in inflammatory arthritis models.

Table 1: Aldumastat (GLPG1972/S201086) Dosage in Rodent Models of Osteoarthritis

| Animal Model | Species | Induction Method | Aldumastat Dosage | Administration Route | Dosing Frequency | Key Findings |

| Destabilization of the Medial Meniscus (DMM) | Mouse | Surgical | 30-120 mg/kg | Oral | Twice daily (b.i.d) | Reduced cartilage proteoglycan loss, structural damage, and subchondral bone sclerosis.[1] |

| Meniscectomy (MNX) | Rat | Surgical | 10-50 mg/kg | Oral | Twice daily (b.i.d) | Reduced cartilage damage, proteoglycan loss, and subchondral bone sclerosis.[1] |

| Pharmacokinetic Study | Mouse | N/A | 5 mg/kg | Oral gavage | Single dose | Favorable pharmacokinetic profile with 25% oral availability.[3] |

Signaling Pathway

Aldumastat's primary mechanism of action is the inhibition of ADAMTS-5, which plays a crucial role in cartilage degradation.

Caption: Aldumastat inhibits ADAMTS-5, blocking aggrecan cleavage and subsequent cartilage degradation.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used and well-characterized model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

-

Emulsifying needle or device

Experimental Workflow Diagram:

Caption: Workflow for collagen-induced arthritis (CIA) model and treatment.

Protocol:

-

Preparation of Emulsion for Primary Immunization:

-

On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant (CFA).

-

Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a three-way stopcock.

-

Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Preparation of Emulsion for Booster Immunization:

-

Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant (IFA) using the same method as for the primary immunization.

-

-

Booster Immunization (Day 21):

-

Anesthetize the mice.

-

Inject 100 µL of the booster emulsion intradermally at a site near the primary injection site.

-

-

Monitoring of Arthritis Development:

-

Beginning around day 21, visually inspect the paws of the mice 3-5 times per week for signs of arthritis (redness, swelling).

-

Use a clinical scoring system to quantify the severity of arthritis in each paw (e.g., 0 = no signs of arthritis; 1 = mild swelling and/or erythema of one joint; 2 = moderate swelling and erythema of one joint or mild swelling of multiple joints; 3 = severe swelling and erythema of an entire paw; 4 = maximal swelling and erythema with ankylosis). The total score per mouse is the sum of the scores for all four paws.

-

Paw swelling can also be measured using a plethysmometer or calipers.

-

Monitor the body weight of the animals regularly.

-

-

Aldumastat Administration:

-

Vehicle Preparation: Prepare the vehicle control and Aldumastat formulation. A common vehicle for oral administration is 0.5% methylcellulose with 0.25% Tween 80 in water.

-

Dosing: Based on the data from osteoarthritis models, a starting dose range of 30-120 mg/kg administered orally twice daily could be considered for an initial dose-finding study in the CIA model.

-

Prophylactic Dosing: Begin treatment before the onset of clinical signs of arthritis (e.g., from day 0 or day 21).

-

Therapeutic Dosing: Begin treatment after the onset of clinical signs of arthritis (e.g., when a clinical score of 1 or 2 is reached).

-

-

Endpoint Analysis:

-

At the termination of the study, collect blood for serum biomarker analysis (e.g., anti-collagen antibodies, inflammatory cytokines).

-

Harvest paws and joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Micro-CT imaging can be used to quantify bone erosion.

-

Conclusion

Aldumastat is a promising ADAMTS-5 inhibitor with demonstrated efficacy in preclinical models of osteoarthritis. While its potential in inflammatory arthritis remains to be fully elucidated, the protocols and data provided herein offer a framework for researchers to design and conduct studies to evaluate the therapeutic potential of aldumastat in mouse models of arthritis. It is recommended that initial studies in inflammatory arthritis models, such as CIA, include a dose-response evaluation to determine the optimal therapeutic window.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Aldumastat Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldumastat (also known as GLPG1972 or S201086) is a potent and selective, orally bioavailable inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), with an IC50 of 19 nM for the human enzyme.[1][2][3] ADAMTS-5 is a zinc-dependent metalloproteinase that plays a crucial role in the degradation of aggrecan, a major component of the extracellular matrix (ECM) in cartilage.[4] While primarily investigated for the treatment of osteoarthritis, the role of ADAMTS family members in cancer progression is an emerging area of research.[2][5][6]

The role of ADAMTS-5 in cancer is context-dependent. In some cancers, such as ovarian cancer, it is associated with promoting invasion and metastasis, making it a potential therapeutic target.[7][8] Conversely, in other cancers like gastric cancer and melanoma, ADAMTS-5 has been suggested to act as a tumor suppressor by inhibiting angiogenesis.[9][10] These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of Aldumastat in relevant cancer cell models, focusing on its potential to modulate key cellular processes involved in cancer progression.

Mechanism of Action and Signaling Pathway

In ovarian cancer, the expression of ADAMTS5 has been shown to be upregulated by the Rab25 GTPase through the activation of the NF-κB signaling pathway.[7][8][11][12] ADAMTS-5, in turn, can cleave various components of the extracellular matrix, including versican, which is known to be involved in promoting cancer cell migration and invasion.[7] By inhibiting ADAMTS-5, Aldumastat can potentially disrupt this signaling cascade and reduce the invasive potential of cancer cells.

Data Presentation: Efficacy of Aldumastat in Cell-Based Assays

The following tables summarize expected quantitative data from the described assays. Note that while the enzymatic IC50 of Aldumastat for ADAMTS-5 is known[1], specific IC50 values for cell proliferation, migration, and invasion in cancer cell lines are not yet widely published. The data presented here for migration and invasion are representative of potent small molecule inhibitors in similar assays and should be experimentally determined for Aldumastat in the cell line of interest.[13][14]

Table 1: Aldumastat Enzymatic and Anti-Proliferative Activity

| Parameter | Target/Cell Line | IC50 | Citation |

| Enzymatic Inhibition | Human ADAMTS-5 | 19 nM | [1] |

| Cell Proliferation | Ovarian Cancer (e.g., OVCAR3) | To be determined | N/A |

| Cell Proliferation | Gastric Cancer (e.g., AGS) | To be determined | N/A |

| Cell Proliferation | Melanoma (e.g., A375) | To be determined | N/A |

Table 2: Aldumastat Efficacy in Cell Migration and Invasion Assays (Representative Data)

| Assay | Cell Line | Aldumastat Concentration | % Inhibition (Mean ± SD) | Representative IC50 |

| Cell Migration | Ovarian Cancer (OVCAR3) | 1 µM | To be determined | ~0.1 - 5 µM |

| 5 µM | To be determined | |||

| 10 µM | To be determined | |||

| Cell Invasion | Ovarian Cancer (OVCAR3) | 1 µM | To be determined | ~0.5 - 10 µM |

| 5 µM | To be determined | |||

| 10 µM | To be determined |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of Aldumastat on the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., OVCAR3, AGS, A375)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Aldumastat (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Aldumastat in complete culture medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest Aldumastat dose.

-

Remove the medium from the wells and add 100 µL of the prepared Aldumastat dilutions or vehicle control.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Transwell Assay)

This protocol, also known as the Boyden chamber assay, assesses the effect of Aldumastat on the migratory capacity of cancer cells towards a chemoattractant.

Materials:

-

Cancer cell line of interest

-

Serum-free culture medium

-